2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring, a cyclohexylmethyl group, and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexylmethyl group is then introduced via alkylation reactions, and the ethanamine chain is attached through nucleophilic substitution reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzodiazole derivatives.
Scientific Research Applications
2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating biological pathways or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
- **2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride
Uniqueness
2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which enhances its stability and solubility. This makes it particularly useful in various research and industrial applications compared to its similar counterparts.
Properties
CAS No. |
2703782-23-2 |
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Molecular Formula |
C16H25Cl2N3 |
Molecular Weight |
330.3 |
Purity |
95 |
Origin of Product |
United States |
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